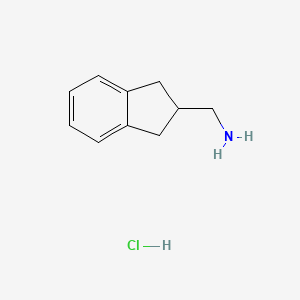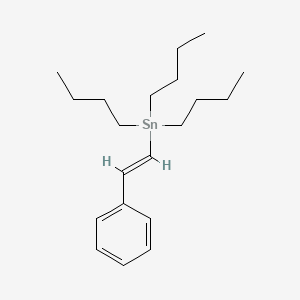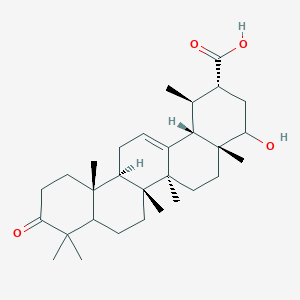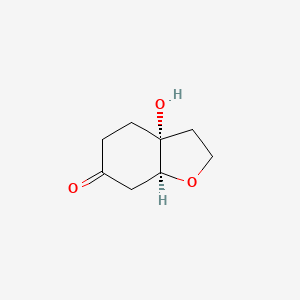
DEOXYVACISINE HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DEOXYVACISINE HCl is a cholinesterase and monoamine oxidase (MAO) inhibitor and a weak muscarinic receptors antagonist. In vitro: IC50 = 9.7x10-7 g/ml for cholinesterase activity. In vivo: LD50 (i.p. mice) dose blocks 52 % of cholinesterase activity. In vitro: 10-4 M result in 42.6 % inhibition of MAO activity, 10-3 M: 54 %. In isolated small intestine section, 10-6 g/ml and 10-5 g/ml moderately increase the contractions caused by ACh. On the contrary, contractions are inhibited by 10-4 g/ml. In consequence, this compound is a blocker of muscarinic cholinoreceptors located in isolated small intestine section. This explains its muscle relaxant effect. 100-130 mg/kg (i.p.) in mice cause breathing disruption then death by asphyxia. It has no significant effect on cholinoreceptors of the C.N.S. It does not prolong the quiver caused by arecholine, but doubles this caused by nicotine.
Applications De Recherche Scientifique
Receptor-Guided Design Strategy
In the field of biomedical sciences, receptor-guided design strategies have been employed for ligand identification, where chemically modified oligodeoxynucleotide libraries facilitate the tailored selection of ligands like DEOXYVACISINE HCl. These strategies are crucial for addressing a wide range of targets related to biomedical research, including the targeting of specific hydrophobic molecules (Rosenthal, Pfeiffer, & Mayer, 2019).
Experimental and Clinical Applications in Disease Studies
This compound has been explored in various disease studies. For instance, in the context of hepatocellular carcinoma, studies have evaluated the efficacy of different combinations of drugs, including this compound, to define their efficacy and toxicity profiles in patients (Zhu et al., 2006). Additionally, this compound's activity has been observed in the treatment of refractory leukemias and lymphomas, providing insights into its potential therapeutic applications (Spiers, 1985).
Deoxy-Liquefaction for Fuel Production
The concept of deoxy-liquefaction, where this compound might play a role, has been studied for the preparation of high caloric fuel from water hyacinth. This process focuses on the effective utilization of carbon and hydrogen in biomass to produce fuel, demonstrating the diverse applications of deoxy compounds beyond medical research (Lu, Wang, & Yang, 2009).
Propriétés
Formule moléculaire |
C12H14N2.HCl |
|---|---|
Poids moléculaire |
222.5 g/mol |
Apparence |
White crystal powder |
Pureté |
a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)]. |
Synonymes |
6,7,8,9-tetrahydro-11H-pyrido[2,1-b]- quinazoline hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)
